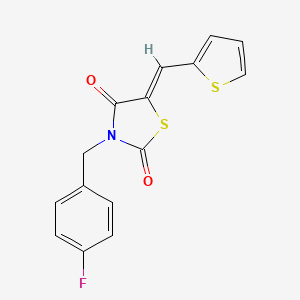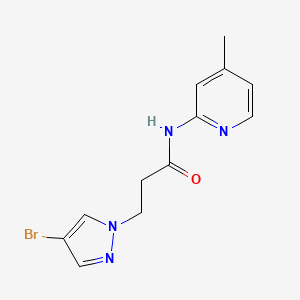![molecular formula C25H21N3O B3483820 (E)-2,3-DIPHENYL-N-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPENAMIDE](/img/structure/B3483820.png)
(E)-2,3-DIPHENYL-N-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPENAMIDE
Descripción general
Descripción
(E)-2,3-DIPHENYL-N-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPENAMIDE is an organic compound characterized by its complex structure, which includes phenyl groups, a pyrazole ring, and a propenamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,3-DIPHENYL-N-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPENAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.
Coupling with Phenyl Groups: The phenyl groups are introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Formation of the Propenamide Moiety: The final step involves the formation of the propenamide moiety through an amide coupling reaction, typically using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2,3-DIPHENYL-N-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond in the propenamide moiety.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with saturated propenamide moiety
Substitution: Substituted phenyl derivatives with nitro or halogen groups
Aplicaciones Científicas De Investigación
(E)-2,3-DIPHENYL-N-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (E)-2,3-DIPHENYL-N-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer, known for its chemical similarity to phthalates.
Benzylamine: An organic compound with a benzyl group attached to an amine functional group, used as a precursor in organic synthesis.
Uniqueness
(E)-2,3-DIPHENYL-N-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPENAMIDE is unique due to its combination of phenyl groups, a pyrazole ring, and a propenamide moiety, which confer distinct chemical and biological properties. Unlike simpler compounds like cresol or benzylamine, this compound’s complex structure allows for more specific interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
IUPAC Name |
(E)-2,3-diphenyl-N-[4-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O/c29-25(27-23-14-12-21(13-15-23)19-28-17-7-16-26-28)24(22-10-5-2-6-11-22)18-20-8-3-1-4-9-20/h1-18H,19H2,(H,27,29)/b24-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOIQGFHTXTGNO-HKOYGPOVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CN4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3=CC=C(C=C3)CN4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[4-(diethylamino)phenyl]vinyl}-1-methyl-7(1H)-quinolinone](/img/structure/B3483755.png)
![3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B3483761.png)

![[9-(5-bromo-2-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl]acetic acid](/img/structure/B3483771.png)
![2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B3483776.png)
![7-[(3-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-{[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B3483788.png)
![4-bromo-1-ethyl-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B3483796.png)

![ethyl 3-[(4-chloro-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B3483802.png)
![N-cyclohexyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B3483803.png)
![N~1~-(1,3-BENZODIOXOL-5-YL)-2-{[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B3483804.png)
![N-[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B3483812.png)
![[7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE](/img/structure/B3483814.png)

